

A Comparative Guide to the Kinase Selectivity of CAF-382 and AT-7519

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the kinase selectivity profiles of two noteworthy inhibitor compounds, **CAF-382** and AT-7519. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development endeavors.

Introduction

CAF-382, an analog of SNS-032, is recognized as a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and a pan-Cyclin-Dependent Kinase (CDK) inhibitor with a notable characteristic of weak affinity for $GSK3\alpha/\beta$.[1] In contrast, AT-7519 is a multi-CDK inhibitor that has been extensively studied for its role in cell cycle regulation and transcription.[2] Understanding the distinct selectivity profiles of these two compounds is crucial for their application in targeted therapeutic strategies.

Kinase Selectivity Profile: A Head-to-Head Comparison

The following tables summarize the in vitro kinase inhibitory activities of **CAF-382** and AT-7519. The data has been compiled from various biochemical and cellular assays to provide a comprehensive overview of their potency and selectivity.

Table 1: Inhibitory Activity (IC50, nM) of CAF-382 against a Panel of Kinases



Kinase	Assay Type	IC50 (nM)
CDKL5	Binding Assay (Luceome)	6.7
CDKL5	Cellular Assay (NanoBRET)	10
CDK9	Enzymatic Assay (Eurofins)	20
CDK9	Cellular Assay (NanoBRET)	280
CDK16	Enzymatic Assay (Eurofins)	62
CDK16	Cellular Assay (NanoBRET)	390
CDK17	Enzymatic Assay (Eurofins)	89
CDK17	Cellular Assay (NanoBRET)	240
CDK18	Enzymatic Assay (Eurofins)	100
CDK18	Cellular Assay (NanoBRET)	260
GSK3α/β		>1800

Data compiled from multiple sources. It is important to note that assay conditions can influence IC50 values.

Table 2: Inhibitory Activity (IC50, nM) of AT-7519 against a Panel of Cyclin-Dependent Kinases



Kinase	IC50 (nM)
CDK1/cyclin B	210
CDK2/cyclin A	47
CDK2/cyclin E	510
CDK4/cyclin D1	100
CDK5/p25	13
CDK6/cyclin D3	170
CDK9/cyclin T1	<10
GSK3β	89

Data compiled from multiple sources. It is important to note that assay conditions can influence IC50 values.

Key Differences in Selectivity

A direct comparison of analogs of the parent compounds of **CAF-382** (SNS-032) and AT-7519 revealed distinct selectivity profiles. While both series of compounds inhibit members of the CDK and CDKL families, **CAF-382** demonstrates a particularly high affinity for CDKL5 with significantly less activity against GSK3β.[3][4] In contrast, AT-7519 shows potent inhibition across multiple CDKs involved in cell cycle progression (CDK1, 2, 4, 6) and transcription (CDK9), as well as significant activity against GSK3β.[2]

Kinome-wide screening using the scanMAX platform against 468 kinases further highlights the selectivity of **CAF-382**.[5][6] This broad profiling is essential for identifying potential off-target effects and understanding the overall cellular impact of the inhibitor.

Experimental Methodologies

The data presented in this guide were generated using a variety of established in vitro kinase assay methodologies. Below are detailed descriptions of the key experimental protocols.

Radiometric Filter Binding Assay



This assay is a widely accepted "gold standard" for measuring kinase activity.[7][8][9][10]

- Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) to a specific peptide or protein substrate by the kinase.
- Workflow:
 - The kinase, substrate, and test compound (e.g., AT-7519) are incubated in a reaction buffer containing radiolabeled ATP.
 - The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane.
 - The filter is washed to remove unincorporated radiolabeled ATP.
 - The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or phosphorimager.
 - IC50 values are determined by measuring the concentration of the inhibitor required to reduce kinase activity by 50%.

DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay)

This time-resolved fluorescence (TRF) based assay offers a non-radioactive alternative for measuring kinase activity.[11][12][13][14][15]

- Principle: This assay detects the phosphorylated substrate using a europium-labeled antibody specific to the phosphorylated residue. The long fluorescence decay time of the europium chelate allows for measurement after the background fluorescence has dissipated, leading to high sensitivity.
- Workflow:
 - The kinase reaction is performed in a microplate well.



- The reaction mixture, containing the phosphorylated substrate, is captured on the surface of the well (e.g., via a biotin-streptavidin interaction).
- A europium-labeled anti-phospho-specific antibody is added and allowed to bind to the phosphorylated substrate.
- After washing away unbound antibody, an enhancement solution is added to dissociate the europium ions and form a new, highly fluorescent chelate.
- The time-resolved fluorescence is measured using a suitable plate reader.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to its target kinase within a physiological context.[16][17][18][19][20]

- Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET)
 between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds
 to the kinase's active site. A test compound competes with the tracer for binding to the
 kinase, resulting in a decrease in the BRET signal.
- Workflow:
 - Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
 - The cells are incubated with the fluorescent tracer and varying concentrations of the test compound (e.g., CAF-382).
 - The BRET signal is measured using a plate reader capable of detecting both the bioluminescent and fluorescent signals.
 - The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.

Eurofins DiscoverX scanMAX Platform

This is a high-throughput, competition binding assay platform used for broad kinase profiling.[5] [6][21]

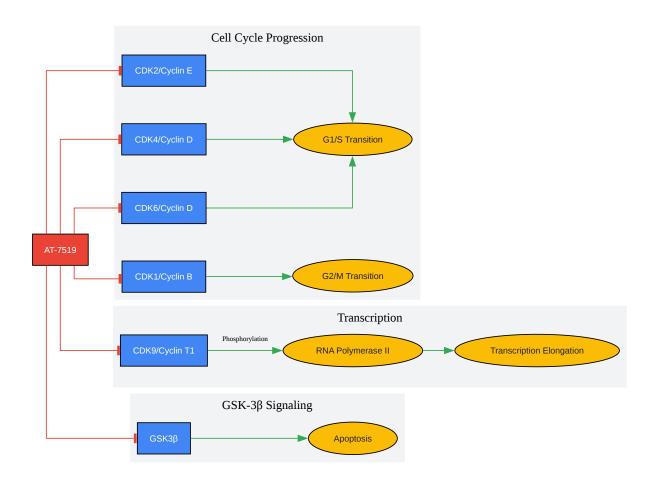


- Principle: The assay measures the ability of a test compound to displace a kinase from an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
- Workflow:
 - A library of DNA-tagged kinases is used.
 - Each kinase is incubated with the immobilized ligand and the test compound.
 - After an incubation period, the unbound kinase is washed away.
 - The amount of bound kinase is determined by qPCR of the DNA tag.
 - The results are reported as the percentage of kinase remaining bound in the presence of the test compound compared to a control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **CAF-382** and AT-7519, as well as a generalized experimental workflow for determining kinase inhibitor selectivity.

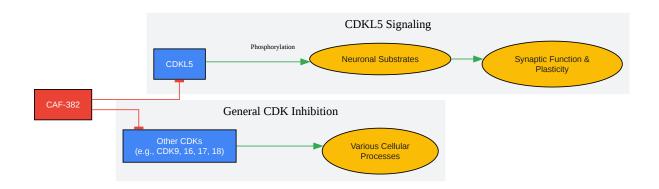




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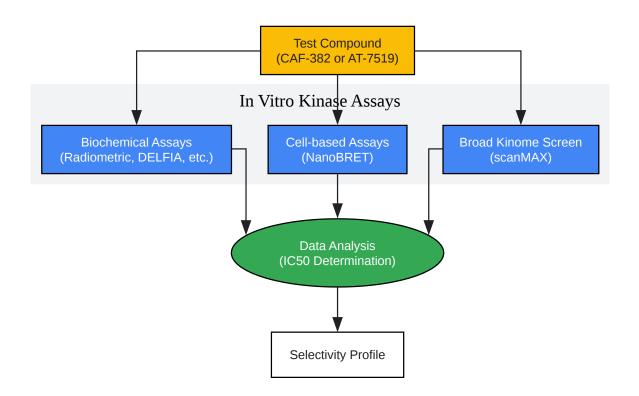
Figure 1: Simplified signaling pathway of AT-7519 action.





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Figure 2: Simplified signaling pathway of CAF-382 action.



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Figure 3: General workflow for kinase inhibitor selectivity profiling.



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